Lactofen

Catalog No.
S591762
CAS No.
77501-63-4
M.F
C19H15ClF3NO7
M. Wt
461.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactofen

CAS Number

77501-63-4

Product Name

Lactofen

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

Molecular Formula

C19H15ClF3NO7

Molecular Weight

461.8 g/mol

InChI

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3

InChI Key

CONWAEURSVPLRM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Solubility

2.17e-07 M
Solubility in isopropanol = 20%; soluble in acetone and xylene
In water, 0.1 mg/L at 25 °C

Synonyms

Cobra; PPG 844; Phoenix; 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid 2-Ethoxy-1-methyl-2-oxoethyl ester;

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Mode of Action

Lactofen acts by inhibiting the enzyme protoporphyrinogen oxidase (PROTO) in susceptible plants. PROTO is a critical enzyme in the chlorophyll biosynthesis pathway, and its inhibition disrupts chlorophyll production, leading to plant death []. Research suggests lactofen binds to the binding site of the enzyme, preventing it from converting protoporphyrinogen to protoporphyrin IX, a crucial step in chlorophyll synthesis.

Lactofen is a synthetic herbicide belonging to the diphenylether class, primarily used for controlling broadleaf weeds in various crops. Its chemical structure is characterized by the formula C19H15ClF3NO7C_{19}H_{15}ClF_3NO_7, featuring a chiral center that results in two enantiomers, with the S-isomer being the most biologically active. Lactofen inhibits protoporphyrinogen oxidase, leading to the generation of singlet oxygen, which ultimately induces cell death in target plants, often causing visible necrotic patches known as "bronzing" on treated tissues .

The exact mechanism of action for lactofen's herbicidal effect remains under investigation []. However, research suggests it disrupts plant cell membranes by inhibiting an enzyme called protoporphyrinogen oxidase []. This enzyme plays a crucial role in chlorophyll biosynthesis, and its inhibition leads to the accumulation of toxic compounds and ultimately plant death [, ].

Toxicity:

  • Humans: Lactofen is considered slightly to non-toxic upon ingestion or inhalation []. However, it can cause skin and eye irritation, with potential for severe eye damage [].
  • Environment: Lactofen exhibits low toxicity to birds and bees []. Its low water solubility minimizes the risk of aquatic contamination [].

The primary mechanism of action for lactofen involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX and subsequent production of reactive singlet oxygen species. The reaction can be summarized as follows:

  • Inhibition of Protoporphyrinogen Oxidase:
    ProtoporphyrinogenLactofenProtoporphyrin IX+Reactive Oxygen Species\text{Protoporphyrinogen}\xrightarrow{\text{Lactofen}}\text{Protoporphyrin IX}+\text{Reactive Oxygen Species}

This process results in oxidative damage to cellular components, ultimately leading to cell death and necrosis in susceptible plant species .

Lactofen exhibits significant biological activity against a variety of broadleaf weeds. Its herbicidal effects are attributed to its ability to induce oxidative stress and cell death through singlet oxygen generation. In soybeans, lactofen treatment has been shown to activate specific genes associated with cell death and stress responses, including those involved in isoflavone biosynthesis. This unique metabolic response enhances the plant's ability to resist certain pathogens .

The synthesis of lactofen typically involves a multi-step chemical process. A notable method includes:

  • Condensation Reaction: Acifluorfen is reacted with 2-chloropropionic acid ethyl ester in the presence of a catalyst.
  • Intermediate Formation: The process begins with 3,4-dichlorobenzotrifluoride and m-salicylic acid to form acifluorfen through salification and nitration.
  • Final Condensation: The final product, lactofen, is obtained by condensing acifluorfen with 2-chloropropionate under controlled temperature conditions (80-95 °C) using quaternary ammonium salts as catalysts .

Research has indicated that lactofen interacts adversely with various non-target organisms, including mammals and aquatic species. Studies have shown enantioselective toxicity, where different enantiomers of lactofen exhibit varying levels of toxicity toward organisms such as Daphnia magna and Lemna minor (duckweed). These findings highlight the importance of understanding both the environmental fate and biological impacts of lactofen and its metabolites .

Lactofen shares structural and functional similarities with other herbicides in the diphenylether class. Notable similar compounds include:

  • Acifluorfen: A precursor to lactofen that lacks a major side chain; it primarily functions through similar mechanisms but has been more commonly studied in laboratory settings.
  • Fluorodifen: A diphenylether herbicide that does not induce extensive bronzing or accumulate isoflavones like lactofen does.
  • Bifenox: Another diphenylether herbicide with different biological activity and environmental impact.
CompoundChemical StructureMechanism of ActionUnique Features
LactofenC₁₉H₁₅ClF₃NO₇Protoporphyrinogen oxidase inhibitionInduces isoflavone accumulation
AcifluorfenC₁₈H₁₃ClF₃NO₄Similar to lactofenLacks major side chain
FluorodifenC₁₈H₁₃ClF₂O₂Protoporphyrinogen oxidase inhibitionDoes not cause bronzing
BifenoxC₁₈H₁₃ClF₂O₂Protoporphyrinogen oxidase inhibitionDifferent environmental impact

Lactofen's unique ability to induce specific metabolic responses in treated plants sets it apart from these similar compounds, particularly regarding its role in enhancing disease resistance through isoflavone accumulation .

Physical Description

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide.

Color/Form

Dark brown to tan

XLogP3

4.1

Density

1.391 at 25 °C

LogP

4.81 (LogP)
log Kow = 4.81

Melting Point

45.0 °C
44-46 °C

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent.
A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters.
Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR .

Vapor Pressure

7.00e-08 mmHg
7X10-8 mm Hg at 25 °C

Other CAS

77501-63-4

Associated Chemicals

Acifluorfen;50594-66-6

Wikipedia

Lactofen

Methods of Manufacturing

Lactofen is produced by reaction of 2-chloro-4-trifluoromethylphenolate with ethyl 2-nitro-5-chlorobenzoyllactate.

General Manufacturing Information

Lactofen may be applied by aerial and ground application; band treatment, broadcast, directed spray, low volume spray, soil broadcast treatment, and soil incorporation. It is generally applied at a rate of 1 lb active ingredient (ai) per acre (A) or less per application. No more than 1 lb ai/A lactofen may be applied to a site in a single year.
This product is for use in further preparation of herbicide products; for formulation use only. /Lactofen technical/
V-10086 Herbicide is a selective, broad specturm herbicide for preemergence and postemergence control of susceptible broadleaf weeds. V019986 is formulated as an emulsifiable concentrate containing 2 lbs of ai per gallon. ... V-10086 works primarily through contact action.

Analytic Laboratory Methods

EPA Method PMD-LTF-LC1. Determination of Lactofen in Technical and EC Formulated Materials by High Performance Liquid Chromatography.
EPA Method PMD-LTF-LC2. Determination of Lactofen in Technical and EC Formulated Materials by Internal Standard High Performance Liquid Chromatography.
FDA Method 211.1. Organochlorine Residues (Nonionic) General Method for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Column Cleanup, Partition Chromatography Cleanup, and Supplemental Cleanup.

Storage Conditions

Keep pesticide in original container. Store in cool, dry place. Protect from excessive heat. Do not ... store... near feed or food.

Dates

Modify: 2023-08-15

Explore Compound Types